molecular formula C9H9NO4 B13566563 3-methoxy-4-[(E)-2-nitroethenyl]phenol

3-methoxy-4-[(E)-2-nitroethenyl]phenol

Cat. No.: B13566563
M. Wt: 195.17 g/mol
InChI Key: CMUSKJNKYFRPKR-SNAWJCMRSA-N
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Description

3-Methoxy-4-[(E)-2-nitroethenyl]phenol is an organic compound with the molecular formula C9H9NO4 It is a phenolic compound characterized by the presence of a methoxy group and a nitroethenyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4-[(E)-2-nitroethenyl]phenol can be achieved through several methodsThe reaction conditions typically involve the use of nitric acid and sulfuric acid as nitrating agents, followed by the addition of an appropriate nitroethenyl precursor under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production methods .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[(E)-2-nitroethenyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-4-[(E)-2-nitroethenyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-methoxy-4-[(E)-2-nitroethenyl]phenol involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation, or interact with oxidative stress pathways to exert antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-[(E)-2-nitroethenyl]phenol is unique due to the presence of both a methoxy group and a nitroethenyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

3-methoxy-4-[(E)-2-nitroethenyl]phenol

InChI

InChI=1S/C9H9NO4/c1-14-9-6-8(11)3-2-7(9)4-5-10(12)13/h2-6,11H,1H3/b5-4+

InChI Key

CMUSKJNKYFRPKR-SNAWJCMRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)O)/C=C/[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)O)C=C[N+](=O)[O-]

Origin of Product

United States

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